molecular formula C8H14O B13276405 1-Butylcyclopropane-1-carbaldehyde

1-Butylcyclopropane-1-carbaldehyde

Cat. No.: B13276405
M. Wt: 126.20 g/mol
InChI Key: BCBHJAJFFZMFJR-UHFFFAOYSA-N
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Description

Significance of Cyclopropane (B1198618) Systems in Modern Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, is a cornerstone of modern organic synthesis. numberanalytics.comnumberanalytics.com Its significance stems from the substantial ring strain inherent in its structure, a consequence of the compressed C-C-C bond angles which deviate significantly from the ideal 109.5° of sp³ hybridized carbons. wikipedia.orglibretexts.org This strain makes cyclopropane rings susceptible to ring-opening reactions, providing a powerful tool for chemists to construct more complex molecular architectures.

The bonds within a cyclopropane ring exhibit increased p-character, giving them properties that are intermediate between typical sigma and pi bonds. wikipedia.org This unique electronic nature allows cyclopropanes to participate in a variety of transformations not typically observed for other cycloalkanes.

Cyclopropanation, the process of forming a cyclopropane ring, is a vital reaction in the synthesis of numerous useful compounds, including pharmaceuticals like quinolone antibiotics and natural products such as pyrethroid insecticides. numberanalytics.comwikipedia.org Methods like the Simmons-Smith reaction, which often utilizes a carbenoid species, are classic examples of how these strained rings can be constructed. wikipedia.orglibretexts.org The ability to introduce a cyclopropane motif into a molecule can dramatically alter its biological and chemical properties. numberanalytics.com

Overview of Carbaldehyde Functional Group Reactivity in Strained Carbocyclic Systems

The carbaldehyde functional group (-CHO) is one of the most versatile in organic chemistry, characterized by a polarized carbon-oxygen double bond that renders the carbonyl carbon electrophilic. This makes it a prime target for nucleophilic attack. When attached to a strained ring system like cyclopropane, the reactivity of both the aldehyde and the ring can be influenced.

The cyclopropyl (B3062369) group, due to the p-character of its bonds, can electronically interact with the adjacent aldehyde. This interaction can affect the reactivity of the aldehyde in reactions such as nucleophilic additions, reductions, and oxidations. Conversely, the electron-withdrawing nature of the aldehyde can influence the stability and reactivity of the cyclopropane ring itself.

For instance, the aldehyde group in 1-butylcyclopropane-1-carbaldehyde can be reduced to form 1-butylcyclopropane-1-methanol or oxidized to yield 1-butylcyclopropane-1-carboxylic acid. smolecule.com The strained ring can also participate in reactions, sometimes leading to ring-opening transformations under specific conditions. smolecule.com The interplay between the stable yet reactive cyclopropane ring and the versatile aldehyde group makes these compounds valuable intermediates in organic synthesis. smolecule.com

Historical Context and Evolution of Research on this compound and Related Cyclopropyl Aldehydes

The journey into understanding compounds like this compound is built on over a century of research in cyclopropane chemistry. The first synthesis of cyclopropane itself was achieved by August Freund in 1881 through an intramolecular Wurtz coupling of 1,3-dibromopropane. wikipedia.org

The development of cyclopropanation reactions, particularly the discovery of the Simmons-Smith reaction in the mid-20th century, was a major leap forward, providing a more general and reliable method for creating cyclopropane rings from alkenes. wikipedia.orglibretexts.org This opened the door for the synthesis of a wide variety of substituted cyclopropanes.

Research into functionalized cyclopropanes, including those bearing an aldehyde group, followed. While extensive literature on the parent molecule, cyclopropanecarboxaldehyde, exists, specific studies on derivatives like this compound are less common, suggesting it may be a more specialized or novel compound. However, the foundational knowledge of cyclopropane synthesis and aldehyde reactivity allows chemists to predict and utilize its chemical properties. The continued interest in strained ring systems ensures that the study of such molecules will continue to evolve, potentially uncovering new applications in materials science and drug development. smolecule.com

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is not widely available in peer-reviewed literature, its basic properties can be calculated or inferred from related compounds. For comparison, the properties of the parent compound, cyclopropanecarboxaldehyde, are also provided.

Table 1: Physicochemical Properties

Property This compound (Calculated/Predicted) Cyclopropanecarboxaldehyde (Experimental)
Molecular Formula C₈H₁₄O smolecule.com C₄H₆O chembk.comnih.gov
Molecular Weight 126.20 g/mol smolecule.com 70.09 g/mol chembk.comnih.gov
Boiling Point Not available 98-101 °C chembk.comsigmaaldrich.com
Density Not available 0.938 g/mL at 25 °C chembk.comsigmaaldrich.com

| Refractive Index | Not available | n20/D 1.4298 chembk.comsigmaaldrich.com |

Note: Data for this compound is based on available information from chemical suppliers and computational models. Experimental data for Cyclopropanecarboxaldehyde is sourced from established chemical databases.

Compound Names Mentioned

Table 2: List of Chemical Compounds

Compound Name
1,3-dibromopropane
This compound
1-butylcyclopropane-1-carboxylic acid
1-butylcyclopropane-1-methanol
1-methylcyclopropane-1-carbaldehyde
Acetone (B3395972)
Aldehyde
Alkene
Alkyne
Carbene
Chloroform
Ciprofloxacin
Cyclobutane
Cyclohexane
Cyclopentane
Cyclopropane
Cyclopropanecarboxaldehyde
Diazomethane
Dichlorocarbene
Diethylzinc
Diiodomethane
Furan
Iodomethylzinc iodide
Ketone
Propionaldehyde
Sparfloxacin
Styrene
Tri-phenyl phosphine (B1218219)

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

1-butylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H14O/c1-2-3-4-8(7-9)5-6-8/h7H,2-6H2,1H3

InChI Key

BCBHJAJFFZMFJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1)C=O

Origin of Product

United States

Synthetic Methodologies for 1 Butylcyclopropane 1 Carbaldehyde

Direct Cyclopropanation Approaches to Form the Cyclopropyl (B3062369) Ring

The construction of the three-membered cyclopropane (B1198618) ring is a cornerstone of these synthetic strategies. Several methods have been developed to achieve this, each with its own set of advantages and challenges.

Simmons-Smith Reaction and its Modified Variants for Stereocontrol

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation. It involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane and a zinc-copper couple. organic-chemistry.orgwikipedia.orgthermofisher.com For the synthesis of a 1,1-disubstituted cyclopropane such as 1-Butylcyclopropane-1-carbaldehyde, the starting alkene would need to be a 2-butyl-substituted α,β-unsaturated aldehyde, or a protected version thereof like an acetal. The use of an acetal, for instance, 2-butylacrolein dimethyl acetal, would be necessary to avoid unwanted reactions with the aldehyde functionality.

The stereocontrol of the Simmons-Smith reaction is a key consideration, especially when chiral centers are present in the substrate. The presence of a directing group, such as a hydroxyl group in an allylic alcohol, can significantly influence the facial selectivity of the cyclopropanation. organic-chemistry.orgorganicreactions.org In the context of synthesizing this compound, if a chiral center is present in the butyl group or if a chiral auxiliary is employed, the stereochemical outcome of the reaction can be directed. Modified Simmons-Smith reagents have been developed to enhance reactivity and selectivity. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, is one such example. thermofisher.com

Transition Metal-Catalyzed Cyclopropanation Strategies

Transition metal catalysts, particularly those based on rhodium (Rh), copper (Cu), iron (Fe), and ruthenium (Ru), offer powerful alternatives for cyclopropanation reactions. These methods typically involve the decomposition of diazo compounds to generate a metal-carbene intermediate, which then reacts with an alkene.

To synthesize this compound via this route, a suitable alkene would be 1-hexene, which provides the butyl group. The carbene precursor would need to contain the formyl group or a masked equivalent. A plausible precursor would be a diazo compound bearing an ester group, such as ethyl diazoacetate. The rhodium- and copper-catalyzed cyclopropanation of 1-hexene with ethyl diazoacetate would yield ethyl 1-butylcyclopropane-1-carboxylate. This ester could then be converted to the target aldehyde through functional group interconversion, as will be discussed later.

The choice of catalyst and ligands can significantly influence the efficiency and stereoselectivity of the cyclopropanation. For example, various chiral ligands have been developed for rhodium and copper catalysts to achieve high enantioselectivity in the synthesis of cyclopropane derivatives. nih.govnih.gov

Catalyst SystemAlkene SubstrateDiazo CompoundProduct
Rh₂(OAc)₄1-HexeneEthyl diazoacetateEthyl 1-butylcyclopropane-1-carboxylate
Cu(I)/chiral ligand1-HexeneEthyl diazoacetateChiral ethyl 1-butylcyclopropane-1-carboxylate
Fe(II) complex1-HexeneEthyl diazoacetateEthyl 1-butylcyclopropane-1-carboxylate
Ru(II) complex1-HexeneEthyl diazoacetateEthyl 1-butylcyclopropane-1-carboxylate

Besides diazo compounds, other precursors can be used to generate carbenes for cyclopropanation. For instance, dihalomethanes can serve as carbene precursors in the presence of a reducing agent and a transition metal catalyst. While less common for the synthesis of highly substituted cyclopropanes, this approach offers an alternative to the use of potentially explosive diazo compounds. The development of novel carbene precursors is an active area of research aimed at expanding the scope and safety of cyclopropanation reactions.

Photochemical and Electrochemical Cyclopropanation Methods

Photochemical methods for cyclopropanation often involve the generation of a carbene from a diazo compound or other precursor through irradiation with light. This approach can sometimes offer different selectivity compared to thermally or catalytically induced reactions. For the synthesis of a butyl-substituted cyclopropane, the photochemical decomposition of a suitable diazo compound in the presence of 1-hexene could be a viable route.

Electrochemical methods for cyclopropanation are also emerging as a green and efficient alternative. nih.govrsc.orgnih.govrsc.org These methods can generate reactive intermediates under mild conditions, avoiding the use of harsh reagents. While specific examples for the synthesis of this compound are not prevalent, the electrochemical generation of a formylcarbene equivalent and its reaction with 1-hexene represents a potential, yet to be fully explored, synthetic pathway.

Functional Group Interconversions on Pre-formed Cyclopropyl Rings to Yield this compound

An alternative and often more practical approach to synthesizing this compound involves the initial synthesis of a stable, substituted cyclopropane followed by the chemical modification of its functional groups. This strategy decouples the challenging cyclopropane ring formation from the introduction of the often-sensitive aldehyde group.

A common strategy would be to first synthesize 1-butylcyclopropane-1-carboxylic acid or its corresponding ester. This can be achieved through the transition metal-catalyzed cyclopropanation of 1-hexene with ethyl diazoacetate, as mentioned earlier. The resulting ethyl 1-butylcyclopropane-1-carboxylate can be hydrolyzed to the carboxylic acid.

Once 1-butylcyclopropane-1-carboxylic acid is obtained, it can be converted to the target aldehyde via a two-step process: reduction to the corresponding alcohol, followed by oxidation.

Reduction of the Carboxylic Acid to an Alcohol: The carboxylic acid can be reduced to 1-butylcyclopropylmethanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation.

Oxidation of the Alcohol to an Aldehyde: The primary alcohol, 1-butylcyclopropylmethanol, can then be carefully oxidized to this compound. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Common reagents for this selective oxidation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Another viable route involves the conversion of a nitrile to an aldehyde. The synthesis could start with the formation of 1-butylcyclopropane-1-carbonitrile. This nitrile can then be reduced to the aldehyde using a reagent such as diisobutylaluminium hydride (DIBAL-H).

Precursor CompoundReagents for InterconversionFinal Product
1-Butylcyclopropane-1-carboxylic acid1. LiAlH₄ 2. PCC or DMPThis compound
1-Butylcyclopropane-1-carbonitrileDIBAL-HThis compound

Oxidation of Cyclopropyl Alcohols

A primary route to this compound is the oxidation of its corresponding primary alcohol, (1-butylcyclopropyl)methanol. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid or cleavage of the strained cyclopropane ring. Several reagents are effective for this purpose.

Commonly employed methods include:

Pyridinium chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes.

Dess-Martin periodinane (DMP): Known for its mild reaction conditions and high efficiency.

Swern oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is performed at low temperatures, which is advantageous for sensitive substrates.

Oxidizing Agent/SystemTypical SolventTemperature (°C)Key Features
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room TemperatureReliable, but chromium waste is a concern.
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room TemperatureMild, neutral conditions; short reaction times.
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (CH₂Cl₂)-78 to Room TempHigh yields, avoids heavy metals; requires careful temperature control.

Reduction of Cyclopropyl Carboxylic Acid Derivatives

Another key synthetic pathway involves the partial reduction of derivatives of 1-butylcyclopropane-1-carboxylic acid. To stop the reduction at the aldehyde stage and prevent the formation of the corresponding alcohol, specific, sterically hindered hydride reagents are necessary. libretexts.orgresearchgate.net

Effective strategies include:

Reduction of Esters: The methyl or ethyl ester of 1-butylcyclopropane-1-carboxylic acid can be reduced using Diisobutylaluminium hydride (DIBAL-H) at low temperatures, typically -78 °C. libretexts.org This low temperature is crucial to prevent the aldehyde product from undergoing further reduction.

Reduction of Acid Chlorides: The corresponding acid chloride, 1-butylcyclopropane-1-carbonyl chloride, can be selectively reduced to the aldehyde. A classic method is the Rosenmund reduction, which uses catalytic hydrogenation with a poisoned palladium catalyst. libretexts.org Alternatively, lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a milder reducing agent than lithium aluminum hydride and effectively converts acid chlorides to aldehydes without over-reduction. libretexts.org

Carboxylic Acid DerivativeReagentTypical Conditions
EsterDiisobutylaluminium hydride (DIBAL-H)Toluene or CH₂Cl₂, -78 °C
Acid ChlorideLithium tri-tert-butoxyaluminum hydrideTHF, -78 °C
Acid ChlorideH₂, Pd/BaSO₄ (Rosenmund Catalyst)Toluene, heat

Formylation Reactions on Cyclopropyl Halides or Organometallic Species

The direct introduction of a formyl group (-CHO) onto the 1-butylcyclopropane skeleton can be accomplished via an organometallic intermediate. This two-step process begins with the formation of a nucleophilic cyclopropyl species.

Formation of the Organometallic Reagent: Starting from 1-bromo-1-butylcyclopropane or 1-chloro-1-butylcyclopropane, a Grignard reagent (1-butylcyclopropylmagnesium halide) can be prepared by reacting it with magnesium metal. libretexts.org

Reaction with a Formylating Agent: The resulting Grignard reagent is then treated with an electrophilic source of the formyl group, such as N,N-dimethylformamide (DMF) or ethyl formate. Subsequent acidic workup hydrolyzes the intermediate to yield this compound. youtube.com

Stereoselective and Asymmetric Synthesis Strategies for this compound and Chiral Analogues

Creating chiral cyclopropane aldehydes, where the carbon bearing the butyl and aldehyde groups is a stereocenter, requires advanced asymmetric synthesis techniques. These methods aim to control the three-dimensional arrangement of atoms during the formation of the cyclopropane ring.

Chiral Auxiliaries in Diastereoselective Cyclopropanation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. researchgate.net

A powerful strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to an α,β-unsaturated acid to form a chiral α,β-unsaturated amide. chemrxiv.org The subsequent cyclopropanation reaction, for example using a sulfur ylide, proceeds diastereoselectively due to the steric influence of the auxiliary. chemrxiv.org

A notable approach is the "temporary stereocentre" method, which employs a three-step sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction to produce enantiopure cyclopropane carboxaldehydes. rsc.orgnih.govrsc.orgnih.gov In this sequence, a chiral auxiliary first directs a diastereoselective aldol reaction. The hydroxyl group of the aldol product then directs the cyclopropanation of the double bond, and finally, a retro-aldol cleavage removes the auxiliary and reveals the chiral aldehyde. rsc.orgnih.gov

Chiral Auxiliary TypeReactionStereocontrol MechanismReference
Evans' OxazolidinonesAldol-Cyclopropanation-Retro-AldolAuxiliary controls aldol stereochemistry; resulting hydroxyl group directs cyclopropanation. rsc.orgnih.gov
Camphor-derived AuxiliariesSimmons-Smith CyclopropanationAuxiliary forms a chiral acetal with an α,β-unsaturated aldehyde, directing the approach of the cyclopropanating agent. rsc.org
CamphorpyrazolidinoneMichael Addition-CyclizationAuxiliary attached to an α,β-unsaturated amide directs the nucleophilic attack of a sulfur ylide. chemrxiv.org

Asymmetric Catalysis for Enantioselective Preparation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For cyclopropane synthesis, this often involves the transition metal-catalyzed reaction of an alkene with a carbene precursor. Chiral ligands coordinated to the metal center control the stereoselectivity of the carbene transfer.

Catalysts based on rhodium, copper, and palladium with chiral ligands have been successfully employed in the asymmetric cyclopropanation of alkenes with diazo compounds. mdpi.com For synthesizing chiral cyclopropyl aldehydes, a cooperative catalysis approach combining a chiral palladium catalyst and a chiral Brønsted acid has been used for the asymmetric α-pentadienylation of aldehydes with cyclopropylacetylenes, yielding α-pentadienylated aldehydes with high enantioselectivities. organic-chemistry.orgacs.org

Metal CatalystChiral Ligand TypeReaction TypeKey Feature
Rhodium(II)Chiral CarboxamidatesCarbene transfer from diazoestersHigh efficiency and stereoselectivity for various alkenes.
Copper(I)Bis(oxazoline) (BOX)Carbene transfer from diazoestersOne of the most widely used systems for asymmetric cyclopropanation.
Palladium(0)Chiral Phosphine (B1218219) LigandCooperative catalysis with a chiral Brønsted acidEnables asymmetric α-pentadienylation of aldehydes using cyclopropylacetylenes. organic-chemistry.orgacs.org

Organocatalytic Approaches to Chiral Cyclopropyl Aldehydes

Organocatalysis involves the use of small, chiral organic molecules to catalyze asymmetric transformations. This field has provided powerful tools for the synthesis of chiral cyclopropanes.

A prominent method is the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates. organic-chemistry.orgacs.org This reaction is often catalyzed by a chiral diphenylprolinol TMS ether. The catalyst activates the unsaturated aldehyde by forming a chiral iminium ion, which then undergoes a stereoselective Michael addition followed by an intramolecular alkylation to form the cyclopropane ring. This process can create two new C-C bonds and two stereocenters, including a quaternary carbon, with high diastereo- and enantioselectivity. organic-chemistry.orgacs.org

OrganocatalystSubstratesReaction TypeEnantiomeric Excess (ee)
Diphenylprolinol TMS etherα,β-Unsaturated aldehydes + BromomalonatesCascade Michael-Alkylation90–98% organic-chemistry.org
Chiral Primary AmineOlefinic aldehydesIntramolecular α-cyclopropanationGood optical purity researchgate.net

Green Chemistry Principles in the Synthesis of Cyclopropyl Carbaldehydes

The principles of green chemistry are increasingly integral to the design of synthetic routes in modern organic chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.orgresearchgate.net These principles can be effectively applied to the synthesis of cyclopropyl carbaldehydes, including this compound.

Atom Economy: The Kulinkovich reaction, while a powerful tool, has inherent limitations in terms of atom economy, as only one of the two organomagnesium ligands is incorporated into the final product. organic-chemistry.org Modifications to the reaction, such as using a terminal alkene for ligand exchange, can improve the atom economy for more specialized ligands. organic-chemistry.org

Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. mgesjournals.com Research into the Simmons-Smith reaction, for example, has explored mechanochemical approaches that reduce or eliminate the need for bulk solvents.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry, as it reduces the generation of stoichiometric waste. The Kulinkovich reaction is a catalytic process with respect to the titanium alkoxide, which is a key advantage. organic-chemistry.orgwikipedia.org In the oxidation of the cyclopropanol intermediate, the use of catalytic systems with a terminal oxidant like molecular oxygen is a greener alternative to stoichiometric chromium-based reagents. tcichemicals.com For instance, catalyst systems based on transition metals like palladium or ruthenium have been developed for the aerobic oxidation of alcohols. tcichemicals.com

Designing for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Many modern synthetic methods, including some catalytic oxidations, are designed to proceed under mild conditions.

Use of Renewable Feedstocks: While not directly applicable to the specific synthesis of this compound from petrochemical-derived starting materials, a broader green chemistry perspective would encourage the exploration of bio-based feedstocks for the synthesis of the necessary precursors.

Waste Prevention: The choice of synthetic route and reaction conditions significantly impacts waste generation. For instance, choosing a catalytic oxidation over a stoichiometric one directly addresses the principle of waste prevention.

Below is a table summarizing the application of green chemistry principles to the plausible synthetic steps for this compound:

Synthetic Step Green Chemistry Principle Greener Approach
Cyclopropanation (Kulinkovich) Atom EconomyUse of ligand exchange with terminal alkenes to improve atom economy for valuable Grignard reagents.
Cyclopropanation (Simmons-Smith) Safer SolventsMechanochemical (ball-milling) methods to reduce or eliminate the use of organic solvents.
Oxidation of Alcohol Catalysis, Waste PreventionUse of catalytic amounts of transition metals (e.g., Pd, Ru) with molecular oxygen as the terminal oxidant instead of stoichiometric heavy metal oxidants.
General Safer SolventsExploration of greener solvents like ionic liquids or supercritical fluids where applicable.

By integrating these green chemistry principles, the synthesis of this compound and other cyclopropyl carbaldehydes can be designed to be more sustainable and environmentally responsible.

Reactivity and Transformation Pathways of 1 Butylcyclopropane 1 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily undergoes a variety of transformations, including nucleophilic additions, oxidation, reduction, and derivatization.

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of new carbon-carbon bonds.

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org In these reactions, a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 1-butylcyclopropane-1-carbaldehyde.

The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide, typically generated by treating a phosphonium salt with a strong base. masterorganicchemistry.comchadsprep.com This reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide byproduct. libretexts.org A key advantage of the Wittig reaction is that the double bond is formed at a specific location. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate-stabilized carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org This allows the reaction to proceed under milder conditions, even with sterically hindered ketones. nrochemistry.com A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed from the reaction mixture. wikipedia.orgorganic-chemistry.org The HWE reaction typically shows high selectivity for the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org

The general scheme for these reactions with this compound would result in the formation of a 1-butyl-1-vinylcyclopropane derivative.

Table 1: Olefination Reactions of this compound

Reaction NameReagentIntermediateProductByproduct
Wittig Reaction Phosphonium Ylide (e.g., Ph₃P=CHR)Oxaphosphetane1-Butyl-1-(alken-1-yl)cyclopropaneTriphenylphosphine oxide
Horner-Wadsworth-Emmons Phosphonate Carbanion (e.g., (EtO)₂P(O)CHR⁻)Oxaphosphetane1-Butyl-1-(alken-1-yl)cyclopropaneDialkylphosphate salt

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.orgmasterorganicchemistry.com It typically involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone. libretexts.org However, for an aldehyde to act as the nucleophilic enolate component, it must possess at least one α-hydrogen.

This compound lacks an α-hydrogen on its tertiary α-carbon (the carbon of the cyclopropane (B1198618) ring to which the aldehyde is attached). stackexchange.com Consequently, it cannot enolize at this position and cannot act as the nucleophilic partner in a self-condensation aldol reaction. stackexchange.com

Despite this limitation, this compound can serve as the electrophilic component in a "crossed" or "mixed" aldol condensation. masterorganicchemistry.com In this scenario, it reacts with an enolizable ketone or another aldehyde (like acetone (B3395972) or acetaldehyde) in the presence of a base. stackexchange.comiitk.ac.in The enolate of the other carbonyl compound attacks the electrophilic carbonyl carbon of this compound to form a β-hydroxy carbonyl compound. If the reaction is heated, this intermediate can undergo dehydration to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This type of reaction is often referred to as a Claisen-Schmidt condensation when an aldehyde without α-hydrogens reacts with an enolizable ketone or aldehyde. libretexts.orgmasterorganicchemistry.com

Table 2: Crossed Aldol Reaction with this compound

Reactant 1 (Electrophile)Reactant 2 (Nucleophile Precursor)BaseInitial Product (Aldol Addition)Final Product (Condensation)
This compoundAcetone (CH₃COCH₃)NaOH4-(1-Butylcyclopropyl)-4-hydroxybutan-2-one4-(1-Butylcyclopropyl)but-3-en-2-one
This compoundAcetaldehyde (CH₃CHO)NaOH3-(1-Butylcyclopropyl)-3-hydroxypropanal3-(1-Butylcyclopropyl)propenal

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl group of aldehydes. libretexts.org The reaction of this compound with such a reagent involves the nucleophilic attack of the alkyl or aryl group from the organometallic compound on the electrophilic carbonyl carbon.

This addition breaks the C=O pi bond, leading to the formation of a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. libretexts.org This reaction is a highly effective method for creating more complex alcohols and extending the carbon skeleton. libretexts.org For instance, reacting this compound with methylmagnesium bromide would produce 1-(1-butylcyclopropyl)ethanol.

Table 3: Addition of Organometallic Reagents to this compound

Organometallic ReagentIntermediateFinal Product (after acidic workup)
Methylmagnesium Bromide (CH₃MgBr)Magnesium alkoxide1-(1-Butylcyclopropyl)ethanol
n-Butyllithium (CH₃CH₂CH₂CH₂Li)Lithium alkoxide1-(1-Butylcyclopropyl)pentan-1-ol
Phenylmagnesium Bromide (C₆H₅MgBr)Magnesium alkoxide(1-Butylcyclopropyl)(phenyl)methanol

The aldehyde functional group in this compound can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-butylcyclopropane-1-carboxylic acid, using common oxidizing agents. smolecule.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation. smolecule.com

Reduction: Conversely, the carbaldehyde moiety can be reduced to a primary alcohol, 1-butylcyclopropane-1-methanol. smolecule.com This is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄). smolecule.com

Table 4: Oxidation and Reduction of this compound

TransformationReagent(s)Product
Oxidation Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃)1-Butylcyclopropane-1-carboxylic acid
Reduction Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)1-Butylcyclopropane-1-methanol

The aldehyde group serves as a gateway for numerous derivatizations, enhancing the synthetic utility of this compound. The products from the reactions described above can be further transformed.

For example, the primary alcohol (1-butylcyclopropane-1-methanol) obtained from reduction can be converted into a good leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also be halogenated to form the corresponding alkyl halide.

The carboxylic acid resulting from oxidation can be converted into a variety of derivatives, such as esters (via Fischer esterification), acid chlorides (using thionyl chloride), and amides (via the acid chloride or coupling agents).

Another important derivatization involves the reaction with nitriles. For example, a Grignard reagent can add to a nitrile to form an imine, which upon hydrolysis yields a ketone. masterorganicchemistry.com While this is an addition to a nitrile, the principle of using organometallic reagents to form C-C bonds and new functional groups is a key derivatization strategy.

These transformations highlight the role of this compound as a versatile intermediate, allowing for the introduction of the unique 1-butylcyclopropyl motif into a wide range of more complex molecules. smolecule.com

Nucleophilic Addition Reactions of this compound

Cyclopropane Ring-Opening Reactions of this compound Derivatives

The presence of the aldehyde group in this compound derivatives makes the cyclopropane ring susceptible to opening under various conditions, including thermal, acidic, and transition metal-catalyzed reactions, as well as reactions with nucleophiles and electrophiles.

Thermally Induced Ring-Opening Reactions

While specific studies on the thermal ring-opening of this compound are not extensively documented, analogies can be drawn from related systems. The thermolysis of cyclopropanes often leads to rearrangements. For instance, 2-arylcyclopropanes bearing carbonyl substituents have been shown to undergo unprecedented rearrangement to 2-carbonyl-1-naphthol derivatives at high temperatures (210–340 °C) rsc.org. In the case of this compound, a plausible thermal pathway could involve homolytic cleavage of one of the C-C bonds of the cyclopropane ring to form a diradical intermediate. This intermediate could then undergo further reactions, such as hydrogen shifts or rearrangements, to yield various acyclic products. The precise nature of these products would be influenced by the reaction temperature and the presence of other substituents.

Acid-Catalyzed Ring-Opening Reactions

The aldehyde group in this compound can be protonated under acidic conditions, which enhances the electrophilicity of the cyclopropane ring and facilitates its opening. A general method for the nucleophilic ring-opening of donor-acceptor cyclopropanes, including those with a single keto-acceptor group, has been described using a Brønsted acid catalyst in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP) at room temperature researchgate.net. This methodology is applicable to a wide range of nucleophiles, including arenes, indoles, azides, diketones, and alcohols researchgate.net.

In the context of this compound, the acid-catalyzed ring-opening would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack on one of the cyclopropyl (B3062369) carbons. The regioselectivity of the attack would be governed by both steric and electronic factors, with the nucleophile likely attacking the less substituted carbon of the bond opposite to the carbaldehyde group, leading to the formation of a 1,3-difunctionalized open-chain product.

Reaction Catalyst Solvent Nucleophiles General Outcome
Acid-Catalyzed Ring-OpeningBrønsted AcidHFIPArenes, Indoles, Azides, Alcohols1,3-Difunctionalized Open-Chain Products

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metals offer a versatile platform for activating and transforming cyclopropane rings. Gold(I) catalysts, for example, can activate alkynes, which can then react with aldehydes in formal [2+2+2] cycloadditions via cyclopropyl gold carbene-like intermediates acs.org. While this is an intermolecular reaction, it highlights the potential for gold catalysts to engage with both aldehydes and strained rings.

Rhodium catalysts are known to promote the decarbonylation of aldehydes, a reaction that could potentially be applied to this compound to yield butylcyclopropane. Furthermore, transition metal-catalyzed C-H bond addition to aldehydes is a known transformation, which, if applied intramolecularly to a derivative of this compound, could lead to novel cyclic structures nih.gov.

Catalyst Type Potential Transformation Reactant Type Potential Product
Gold(I)[2+2+2] CycloadditionEnyne + AldehydeOxabicyclic adducts
Rhodium(I)DecarbonylationAldehydeAlkane (Butylcyclopropane)
Rhenium(I)C-H Addition/CyclizationAryl AldehydeIndenone

Ring-Opening Reactions with Nucleophiles and Electrophiles

The electron-withdrawing aldehyde group makes the cyclopropane ring in this compound susceptible to nucleophilic attack, behaving as a "homo-Michael" acceptor. Strong nucleophiles can induce ring-opening to form 1,3-adducts. The reaction is often facilitated by Lewis or Brønsted acid activation of the carbonyl group researchgate.net.

Electrophilic addition to the cyclopropane ring is also possible and generally follows Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the subsequent nucleophilic attack occurs at the more substituted carbon, leading to ring-opened products dalalinstitute.com. For instance, reaction with a hydrogen halide (HX) would likely involve protonation of a cyclopropyl carbon followed by halide attack on the resulting carbocationic center.

Donor-Acceptor Cyclopropane Behavior in Ring-Opening Processes

The combination of an electron-donating group (the butyl group, albeit a weak donor) and an electron-accepting group (the carbaldehyde) on the same cyclopropyl carbon gives this compound the characteristics of a donor-acceptor cyclopropane (DAC). This feature is crucial for its reactivity, particularly in cycloaddition reactions. For instance, DACs bearing a single vinylogous acceptor have been shown to undergo cycloadditions with various substrates like aldehydes, ketones, and nitriles, catalyzed by either Brønsted or Lewis acids nih.gov.

In a similar vein, gem-difluorocyclopropane diesters have been identified as a novel type of DAC, where the gem-difluoro group acts as an unconventional donor. These compounds participate in (3+2)-cycloadditions with aldehydes and ketones nih.gov. This suggests that the aldehyde group in this compound can effectively function as the acceptor component in such cycloaddition reactions, leading to the formation of five-membered heterocyclic rings.

Rearrangement Reactions Involving the Cyclopropyl System of this compound

Beyond ring-opening reactions, the strained cyclopropyl system in this compound can undergo various rearrangement reactions, often initiated by heat or catalysts. While specific studies on this molecule are limited, the behavior of analogous systems provides insight into potential pathways. For example, the thermal rearrangement of 1,1-divinyl-2-phenylcyclopropanes often defaults to a vinylcyclopropane (B126155) rearrangement to yield vinylcyclopentene derivatives nih.gov. Although this compound lacks a vinyl group, analogous rearrangements involving the carbonyl group or tautomerization to an enol form could be envisaged under thermal conditions, potentially leading to cyclopentene (B43876) derivatives or other rearranged products.

Vinylcyclopropane Rearrangements

The vinylcyclopropane-cyclopentene rearrangement is a thermally or metal-catalyzed ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org For this compound to undergo this specific rearrangement, it would first need to be converted into a vinylcyclopropane derivative, for instance, through a Wittig reaction or similar olefination of the aldehyde group.

The mechanism of the vinylcyclopropane rearrangement can proceed through two primary pathways: a concerted, orbital-symmetry-controlled smolecule.comorganicreactions.org-sigmatropic shift or a non-concerted pathway involving a diradical intermediate. The operative mechanism is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. wikipedia.org In the absence of a catalyst, high temperatures are typically required, which favors the diradical pathway. nih.gov

Transition metals such as Ni(0), Pd(0), and Rh(I) can catalyze the rearrangement under milder conditions. nih.gov For example, Ni(0)-N-heterocyclic carbene (NHC) complexes have been shown to be effective catalysts for rearrangements of unactivated vinylcyclopropanes. nih.gov The catalytic cycle is proposed to involve an oxidative addition of the cyclopropane to the metal center, forming a metallacyclobutane, which then rearranges to a metallacyclohexene before reductive elimination yields the cyclopentene product. nih.gov

Table 1: General Conditions for Vinylcyclopropane Rearrangements

Catalyst/Conditions Substrate Type Product Reference
Thermal (Pyrolysis, >400 °C) 1,1-dichloro-2-vinylcyclopropane Dichlorocyclopentene wikipedia.org
Thermal (gas phase) Vinylcyclopropane Cyclopentene nih.gov
Ni(0)-NHC complex (27-60 °C) Substituted vinylcyclopropanes Substituted cyclopentenes nih.gov

Cloke-Wilson Rearrangements of Cyclopropyl Carbonyls

The Cloke-Wilson rearrangement is a characteristic reaction of cyclopropanes bearing a carbonyl group, such as this compound. organicreactions.org This transformation involves the ring expansion of the cyclopropyl carbonyl compound into a 2,3-dihydrofuran (B140613) derivative. organicreactions.orgnih.gov The driving force for this reaction is the release of the significant strain energy of the three-membered ring to form a more stable five-membered heterocycle. organicreactions.org

Historically, this rearrangement was carried out under harsh thermal conditions. nih.gov However, modern methods have demonstrated that the reaction can be promoted or catalyzed by Brønsted acids, Lewis acids, or organometallic complexes under much milder conditions. organicreactions.orgorganic-chemistry.org The mechanism generally proceeds via activation of the carbonyl group by the catalyst, which facilitates the cleavage of a distal cyclopropane bond. The resulting zwitterionic or carbocationic intermediate then undergoes intramolecular cyclization to form the dihydrofuran ring. organic-chemistry.org

For this compound, this rearrangement would lead to the formation of 2-butyl-2,3-dihydrofuran. The reaction can be initiated by various catalysts, expanding its synthetic utility and functional group tolerance. organicreactions.org For instance, organocatalytic methods using neutral conditions have been developed to avoid the use of metals or strong acids. organic-chemistry.org

Table 2: Catalysts for Cloke-Wilson Rearrangement

Catalyst/Promoter Reaction Conditions Product from Cyclopropyl Aldehyde Reference
Heat (~400 °C) Thermal Dihydrofuran nih.gov
Brønsted Acid (e.g., PTSA) Mild temperature Dihydrofuran derivatives nih.gov
Lewis Acid (e.g., Iodine, Cu(OTf)₂) Mild temperature Dihydrofuran derivatives nih.gov
Organocatalyst (e.g., 2-BMN) Neutral, mild temperature 2,3-Dihydrofurans organic-chemistry.org

Other Isomerization and Skeletal Rearrangement Pathways

Beyond the classic vinylcyclopropane and Cloke-Wilson rearrangements, cyclopropyl aldehydes like this compound can potentially undergo other isomerization or skeletal rearrangement reactions. The specific pathway is often dictated by the reagents and reaction conditions.

For instance, under certain acidic conditions or with specific Lewis acids, rearrangements leading to different carbocyclic or heterocyclic skeletons can occur. The formation of an oxonium intermediate upon activation of the aldehyde can be intercepted by various nucleophiles or can trigger alternative bond migrations within the cyclopropane ring, leading to ring-opened products or different ring-expanded systems. Photochemical isomerization represents another avenue, where photoinduced E → Z isomerization of a derivative could lead to strained intermediates that undergo subsequent cycloadditions or ene reactions. nih.gov

Multi-Component Reactions and Annulation Processes Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms of the starting materials, are highly valued for their efficiency and atom economy. tcichemicals.comrug.nl Aldehydes are common components in many well-known MCRs, such as the Ugi, Passerini, and Biginelli reactions. tcichemicals.comrug.nl

This compound, with its aldehyde functionality, is a prime candidate for participation in such reactions. For example, in a Passerini three-component reaction, it could react with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. In an Ugi four-component reaction, it could react with an amine, a carboxylic acid, and an isocyanide to yield a complex α-aminoacyl amide derivative. The cyclopropyl moiety would be retained in the product, offering a route to highly functionalized cyclopropane derivatives. rug.nl

Annulation processes, which involve the formation of a new ring onto a substrate, can also utilize this compound. For example, a tandem reaction involving a Wittig reaction to form a vinylcyclopropane intermediate, followed by an intramolecular cycloaddition, could lead to bicyclic systems. organic-chemistry.org Another possibility is a radical/polar crossover process where a radical adds to a derivative of the aldehyde, followed by an intramolecular substitution to construct a new ring. organic-chemistry.org

Table 3: Potential Multi-Component Reactions

Reaction Name Reactants Product Type Reference
Passerini Reaction Aldehyde, Isocyanide, Carboxylic Acid α-Acyloxy-carboxamide rug.nl
Ugi Reaction Aldehyde, Isocyanide, Carboxylic Acid, Amine α-Acylamino-carboxamide rug.nl
Biginelli Reaction Aldehyde, β-Ketoester, Urea/Thiourea Dihydropyrimidinone/-thione tcichemicals.com
Groebke-Blackburn-Bienaymé Aldehyde, Isocyanide, Aminoazine Imidazo[1,2-a]pyridines csic.es

Applications of 1 Butylcyclopropane 1 Carbaldehyde in Complex Molecule Synthesis

A Potential Chiral Synthon in Natural Product Total Synthesis

The total synthesis of natural products often requires the strategic introduction of stereocenters with high precision. Chiral cyclopropane (B1198618) derivatives are valuable in this regard, serving as rigid scaffolds that can direct the stereochemical outcome of subsequent reactions. While specific total syntheses employing 1-butylcyclopropane-1-carbaldehyde as a chiral building block are not prominent in the literature, the established methodologies for creating chiral cyclopropane-containing natural products provide a clear blueprint for its potential use. marquette.edunih.gov

The enantioselective synthesis of substituted cyclopropane carbaldehydes can be achieved through various methods, including asymmetric cyclopropanation of α,β-unsaturated aldehydes. researchgate.net These chiral aldehydes can then undergo a variety of transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions, to construct key fragments of natural products. The butyl group in this compound could play a crucial role in influencing the stereoselectivity of these reactions and providing a lipophilic side chain, a common feature in many biologically active natural products.

Table 1: Potential Reactions of Chiral this compound in Natural Product Synthesis

Reaction TypePotential ProductRelevance in Natural Product Synthesis
OxidationChiral 1-butylcyclopropane-1-carboxylic acidPrecursor to esters and amides found in various natural products.
ReductionChiral (1-butylcyclopropyl)methanolIntroduction of a primary alcohol for further functionalization.
Wittig ReactionChiral 1-butyl-1-(alkenyl)cyclopropaneFormation of carbon-carbon double bonds for ring-closing metathesis or other transformations.
Grignard AdditionChiral 1-(1-butylcyclopropyl)alkanolCreation of new stereocenters and elaboration of side chains.

A Gateway to Diverse Carbocyclic and Heterocyclic Systems

The inherent ring strain of the cyclopropane moiety in this compound makes it an excellent precursor for the synthesis of larger, more complex ring systems through ring-opening and rearrangement reactions. organic-chemistry.orgnih.gov These transformations can lead to a diverse array of both carbocyclic and heterocyclic scaffolds, which are foundational to many pharmaceuticals and functional materials.

Ring-expansion reactions of donor-acceptor cyclopropanes, a class to which this compound can be considered a part, are well-documented. nih.gov For instance, treatment with a Lewis acid could induce ring opening to form a zwitterionic intermediate, which can then be trapped by various nucleophiles or undergo intramolecular cyclization to furnish five- or six-membered rings. The aldehyde group can also participate directly in these transformations, for example, through condensation reactions followed by ring rearrangement.

Furthermore, cyclopropane derivatives are known to participate in cycloaddition reactions, serving as three-carbon components in the construction of larger rings. nih.gov The specific substitution pattern of this compound could influence the regioselectivity and stereoselectivity of such cycloadditions, offering a pathway to highly substituted and functionally rich cyclic molecules.

A Precursor for Advanced Organic Materials and Functional Molecules

The unique combination of a reactive aldehyde and a strained cyclopropane ring suggests that this compound could be a valuable monomer or precursor for the synthesis of advanced organic materials. While specific examples are not readily found in the literature, the known chemistry of related compounds allows for the extrapolation of its potential in this area.

The incorporation of cyclopropane units into polymer backbones has been shown to influence the material's properties, such as its glass transition temperature and crystallinity. researchgate.netresearchgate.netrsc.org The aldehyde functionality of this compound could be utilized for polymerization through reactions like aldol (B89426) condensation or by conversion to other polymerizable groups. The butyl group would contribute to the solubility and processing characteristics of the resulting polymer.

Moreover, the core structure of this compound could be elaborated into functional molecules such as dyes or liquid crystals. The synthesis of such materials often involves the assembly of rigid, conjugated systems, and the cyclopropane ring could serve as a unique, non-aromatic linking unit. The aldehyde group provides a convenient handle for attaching chromophoric or mesogenic groups.

Contributions to Agrochemical and Fine Chemical Synthesis

The cyclopropane ring is a key structural feature in a number of commercially important agrochemicals, particularly pyrethroid insecticides. swinburne.edu.au These compounds often derive their potent activity from the specific stereochemistry of the cyclopropane ring. While direct synthetic routes from this compound to known agrochemicals are not established, its structure presents it as a potential intermediate.

The synthesis of agrochemicals often involves the construction of highly substituted carbocyclic and heterocyclic cores. researchgate.netdntb.gov.ua As discussed previously, this compound can serve as a versatile starting material for such structures. The aldehyde group can be readily converted to a variety of other functional groups, allowing for the introduction of the specific moieties required for biological activity.

In the realm of fine chemicals, the value of a building block is determined by its ability to be transformed into a wide range of more complex and valuable molecules. The dual functionality of this compound, combined with the unique reactivity of the cyclopropane ring, makes it an attractive starting point for divergent synthesis, where multiple products can be generated from a single precursor. nih.gov

Table 2: Potential Synthetic Intermediates from this compound in Fine Chemical Synthesis

IntermediatePotential Application
1-Butylcyclopropane-1-carboxylic acid and its estersBuilding blocks for pharmaceuticals and fragrances.
(1-Butylcyclopropyl)methanaminePrecursor for the synthesis of biologically active amines.
Products of ring-opening/rearrangementAccess to substituted cyclopentanes and cyclohexanes.

Mechanistic and Theoretical Investigations of 1 Butylcyclopropane 1 Carbaldehyde Chemistry

Computational Chemistry Studies

Computational chemistry provides powerful tools to explore the properties of molecules like 1-butylcyclopropane-1-carbaldehyde at the atomic level. Through sophisticated calculations, it is possible to predict and understand its structure, energy, and reactivity without the need for direct experimentation, offering insights that can guide synthetic efforts.

For the parent compound, cyclopropanecarboxaldehyde, studies have shown the existence of two primary conformers: cis and trans (or s-cis and s-trans), referring to the relative orientation of the carbonyl bond and the cyclopropane (B1198618) ring. These conformers are in equilibrium, and their relative populations can be influenced by substituents on the cyclopropane ring. In the case of this compound, the bulky butyl group at the C1 position introduces significant steric interactions that dictate the preferred conformation.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or larger, can predict the geometries and relative energies of these conformers. For 1-methylcyclopropylcarboxaldehyde, it has been predicted that the trans conformation is more stable. By analogy, it is expected that the trans conformer of this compound, where the bulky butyl group and the carbonyl oxygen are positioned away from each other to minimize steric hindrance, would also be the more stable conformer.

Electronic structure calculations also provide insights into the bonding and charge distribution within the molecule. The Walsh model of bonding in cyclopropane suggests that the C-C bonds have significant p-character, allowing the ring to interact electronically with adjacent unsaturated systems like the carbonyl group. This conjugation between the cyclopropane ring and the aldehyde group is a critical feature influencing the molecule's spectroscopic properties and reactivity.

Table 1: Predicted Conformational Data for 1-Substituted Cyclopropanecarboxaldehydes (Analog-Based)

Substituent at C1Most Stable ConformerPredicted MethodKey Finding
Hydrogencis/trans equilibriumAb initio (4-31G, 6-31G)The cis and trans conformers have comparable energies.
MethyltransAb initio (4-31G, 6-31G)The trans conformation is favored to reduce steric strain.
FluorocisAb initio (4-31G, 6-31G)Dipolar repulsion destabilizes the trans conformer.
ChlorocisAb initio (4-31G, 6-31G)Similar to the fluoro-substituted analog, the cis form is preferred.
Butyl (Predicted) trans DFT/Ab Initio The bulky butyl group is expected to strongly favor the trans conformation to minimize steric interactions.

Computational modeling is instrumental in predicting the reactivity of this compound towards various reagents and in forecasting the selectivity of its reactions. By calculating properties such as the distribution of molecular orbitals (HOMO and LUMO) and electrostatic potential maps, chemists can identify the most likely sites for nucleophilic or electrophilic attack.

The presence of the electron-withdrawing aldehyde group makes the cyclopropane ring susceptible to nucleophilic attack, leading to ring-opening reactions. Computational models can be used to simulate the approach of a nucleophile to the molecule and to calculate the activation barriers for different potential reaction pathways. This allows for the prediction of both regioselectivity (which carbon atom is attacked) and stereoselectivity.

For instance, in reactions involving nucleophilic addition to the carbonyl group, computational models can predict whether the nucleophile will attack from the same side as the butyl group or from the opposite side, leading to different diastereomeric products. The relative energies of the transition states for these two pathways, calculated using methods like DFT, can provide a quantitative prediction of the diastereomeric ratio.

Furthermore, the reactivity of the aldehyde can be modulated by the electronic properties of the cyclopropyl (B3062369) group. The conjugative interaction can influence the electrophilicity of the carbonyl carbon. Computational studies can quantify this effect and compare the reactivity of this compound to other aldehydes.

Reaction Mechanism Elucidation

Understanding the detailed step-by-step mechanism of reactions involving this compound is fundamental for controlling reaction outcomes and designing new synthetic methodologies. A combination of theoretical and experimental techniques is employed for this purpose.

The identification and characterization of transition states are central to understanding reaction mechanisms. Computational chemistry allows for the location and analysis of transition state structures, which are the highest energy points along a reaction coordinate.

For key transformations of this compound, such as nucleophilic ring-opening or cycloaddition reactions, DFT calculations can be used to model the transition states. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in a nucleophilic ring-opening reaction, the transition state would show the partial formation of a new bond between the nucleophile and a cyclopropyl carbon, and the partial breaking of a C-C bond within the ring.

The calculated energy of the transition state is used to determine the activation energy of the reaction, a critical factor in reaction kinetics. By comparing the activation energies of different possible mechanistic pathways, the most likely mechanism can be identified. For instance, in acid-catalyzed reactions, computational analysis can help distinguish between mechanisms involving protonation of the carbonyl oxygen versus protonation of the cyclopropane ring.

While computational studies provide invaluable theoretical insights, experimental validation is crucial. Kinetic studies, which measure the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature, or solvent), can provide evidence for a proposed mechanism. For reactions of this compound, monitoring the disappearance of the reactant and the appearance of the product over time can help determine the rate law, which in turn provides information about the molecularity of the rate-determining step.

Spectroscopic techniques are also essential for elucidating reaction mechanisms. For example, in situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can be used to detect and identify reactive intermediates that may be present in low concentrations during a reaction. The observation of a specific intermediate that was predicted by computational studies would provide strong support for the proposed mechanism. For cyclopropanecarboxaldehyde, dynamic NMR spectroscopy at low temperatures has been used to study the conformational equilibrium and determine the energy barriers for interconversion between the cis and trans conformers. Similar studies on this compound would provide valuable data to benchmark computational predictions.

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms during a chemical reaction, thereby providing unambiguous evidence for a particular mechanistic pathway. In the context of this compound chemistry, isotopic labeling can be used to elucidate the mechanism of ring-opening reactions.

For example, by synthesizing this compound with a carbon-13 (¹³C) or deuterium (B1214612) (²H) label at a specific position in the cyclopropane ring, one can follow the position of this label in the final product. This can definitively show which C-C bond of the cyclopropane ring is broken during a reaction. Such studies are particularly valuable for distinguishing between different possible

Stereochemical Aspects of Reactivity and Product Formation

Theoretical and mechanistic investigations into the reactivity of this compound would be crucial to understanding and predicting the stereochemistry of its transformations. The presence of a chiral center at the C1 position of the cyclopropane ring, substituted with both a butyl and a formyl group, introduces the potential for diastereoselectivity in its reactions. The facial selectivity of nucleophilic attack on the carbonyl group, for instance, would be influenced by the steric hindrance imposed by the adjacent butyl group and the cyclopropane ring itself.

Furthermore, reactions involving the cyclopropane ring could proceed with either retention or inversion of stereochemistry at the C1 carbon, depending on the reaction mechanism. For example, ring-opening reactions could lead to the formation of products with distinct stereochemical configurations.

Due to the absence of specific experimental data in the searched literature, no data tables on diastereomeric ratios or enantiomeric excesses for reactions of this compound can be provided. Future research in this area would be necessary to elucidate the stereochemical behavior of this compound and to harness its potential in stereoselective synthesis.

Future Directions and Emerging Research Avenues for 1 Butylcyclopropane 1 Carbaldehyde Chemistry

Development of Novel and Sustainable Catalytic Systems

The development of novel and sustainable catalytic systems is a cornerstone of modern chemistry. blazingprojects.comblazingprojects.comrsc.org For molecules like 1-Butylcyclopropane-1-carbaldehyde, this would involve creating catalysts that can selectively functionalize the molecule with high efficiency and minimal environmental impact. nih.govrsc.org Research in the broader field of cyclopropane (B1198618) synthesis often focuses on transition-metal catalysis for cyclopropanation reactions. harvard.eduunl.pt Future research could, in principle, explore the use of earth-abundant metals or organocatalysts for the synthesis and subsequent transformations of this compound, aiming for greener and more economical processes. colab.ws However, at present, there are no specific studies detailing the development of such catalysts for this compound.

Exploration of Bio-inspired Synthetic Routes and Biocatalytic Transformations

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing high levels of stereoselectivity under mild reaction conditions. rsc.orgnih.gov The application of enzymes to the synthesis of complex molecules, including those with cyclopropane rings, is a rapidly growing field. nih.govacs.org Engineered enzymes, for instance, have been used for the asymmetric synthesis of various cyclopropanes. nih.gov In theory, enzymes could be developed to catalyze the formation of this compound or to act upon it to create chiral derivatives of interest for the pharmaceutical or agrochemical industries. Research on other α,β-unsaturated aldehydes has shown the potential of biocatalytic cyclopropanation, but no such work has been published specifically for a substrate leading to this compound. nih.gov

Integration into Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry and automated synthesis are revolutionizing the way chemicals are manufactured, offering benefits such as improved safety, scalability, and efficiency. soci.orgresearchgate.netbeilstein-journals.org The integration of the synthesis of this compound into a continuous flow process could allow for precise control over reaction parameters, potentially leading to higher yields and purity. rsc.org Automated systems could then be used to rapidly explore its reactivity and generate libraries of derivatives for screening in various applications. chemrxiv.org While the advantages of flow chemistry for multistep synthesis are well-documented, the specific application to this compound has not been explored in published research. beilstein-journals.org

Expansion into Novel Material Science Applications through Molecular Design

The incorporation of unique structural motifs like cyclopropane rings into polymers can lead to materials with novel properties. researchgate.netresearchgate.net The strained nature of the cyclopropane ring can influence the thermal and mechanical properties of polymers. researchgate.net this compound, with its aldehyde group, offers a handle for polymerization or for grafting onto other polymer backbones. chemrxiv.org This could potentially lead to the development of new materials with tailored characteristics. However, the synthesis and characterization of polymers derived from this compound have not been reported.

Advanced Spectroscopic Techniques for In-Situ Mechanistic Probes

Understanding the mechanisms of chemical reactions is crucial for their optimization and control. Advanced spectroscopic techniques allow for the in-situ monitoring of reactions, providing valuable insights into reaction intermediates and transition states. mdpi.com For the synthesis and reactions of this compound, techniques such as in-situ NMR or IR spectroscopy could be employed to study the kinetics and mechanism of its formation and subsequent transformations. While general methodologies for such studies exist, their specific application to probe the mechanistic details of reactions involving this compound is not documented in the scientific literature. Spectroscopic data for the compound is available from commercial suppliers, but in-depth mechanistic studies are lacking. bldpharm.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.